molecular formula C19H10N4O3S3 B2880837 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 477535-89-0

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2880837
CAS RN: 477535-89-0
M. Wt: 438.49
InChI Key: SXXIOTPAZFCFOG-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups, including a benzothiazole, a thiazole, and a nitro group attached to a benzothiophene. These groups are often found in biologically active compounds and could potentially have interesting chemical properties .


Molecular Structure Analysis

The benzothiazole and thiazole rings in the compound are aromatic, which means they are particularly stable. The nitro group is a strong electron-withdrawing group, which could have significant effects on the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the nitro group could make the compound more polar, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Optical Materials

The unique structural configuration of this compound, particularly the presence of the benzothiazole and nitro groups, makes it a candidate for use in optical materials. These compounds can exhibit specific light absorption and emission properties, making them useful in the development of organic light-emitting diodes (OLEDs) and other photonic devices .

Antitubercular Agents

Benzothiazole derivatives have been recognized for their potential as antitubercular agents. This compound, with its specific substitutions, could be synthesized and evaluated for its efficacy against Mycobacterium tuberculosis. The inhibitory concentrations of such molecules can be compared with standard drugs to assess their potential as new therapeutic options .

Antibacterial Activity

The antibacterial properties of benzothiazole derivatives are well-documented. This particular compound could be synthesized and tested against various bacterial strains, such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. Its efficacy can provide insights into its use as a novel antibacterial agent .

QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling is a method used to predict the biological activity of compounds based on their chemical structure. This compound’s structure could be analyzed using QSAR methodologies to establish correlations between its physicochemical properties and biological activity, potentially predicting its effectiveness in various biological applications .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without more information, it’s difficult to predict the specific mechanism of action of this compound .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. It could also involve testing the compound for biological activity, given the presence of the benzothiazole and thiazole rings .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N4O3S3/c24-17(16-8-10-7-11(23(25)26)5-6-14(10)28-16)22-19-21-13(9-27-19)18-20-12-3-1-2-4-15(12)29-18/h1-9H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXIOTPAZFCFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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